Cas no 65017-76-7 (Benzamide, N-methyl-4-(trifluoromethyl)-)

Benzamide, N-methyl-4-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzamide, N-methyl-4-(trifluoromethyl)-
- N-methyl-4-(trifluoromethyl)benzamide
- Benzamide, 4-(trifluoromethyl)-N-methyl-
- G66070
- DTXSID70569412
- 65017-76-7
- MFCD19595561
- n-methyl-4-trifluoromethyl-benzamide
- SCHEMBL3655196
- CHEMBL4087004
- AKOS008932986
- SB77404
-
- インチ: InChI=1S/C9H8F3NO/c1-13-8(14)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3,(H,13,14)
- InChIKey: PETVNYBGUYXLNT-UHFFFAOYSA-N
- ほほえんだ: CNC(=O)C1=CC=C(C=C1)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 203.05584
- どういたいしつりょう: 203.05579836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- PSA: 29.1
Benzamide, N-methyl-4-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629284-100mg |
N-methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 98% | 100mg |
¥214.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629284-25g |
N-methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 98% | 25g |
¥8288.00 | 2024-05-05 | |
A2B Chem LLC | AX96441-1g |
N-Methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 1g |
$95.00 | 2024-04-19 | ||
abcr | AB595039-1g |
N-Methyl-4-(trifluoromethyl)benzamide; . |
65017-76-7 | 1g |
€205.60 | 2024-07-24 | ||
abcr | AB595039-250mg |
N-Methyl-4-(trifluoromethyl)benzamide; . |
65017-76-7 | 250mg |
€148.90 | 2024-07-24 | ||
Ambeed | A146287-250mg |
N-Methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 97% | 250mg |
$58.0 | 2025-02-27 | |
A2B Chem LLC | AX96441-5g |
N-Methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 5g |
$295.00 | 2024-04-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194483A-250mg |
Benzamide, N-methyl-4-(trifluoromethyl)- |
65017-76-7 | 0.97 | 250mg |
¥460.8 | 2024-07-24 | |
1PlusChem | 1P01FDQ1-5g |
N-Methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 5g |
$336.00 | 2024-04-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629284-5g |
N-methyl-4-(trifluoromethyl)benzamide |
65017-76-7 | 98% | 5g |
¥2457.00 | 2024-05-05 |
Benzamide, N-methyl-4-(trifluoromethyl)- 関連文献
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Martin B. Johansen,Anders T. Lindhardt Org. Biomol. Chem. 2020 18 1417
-
Christopher G. McPherson,Nicola Caldwell,Craig Jamieson,Iain Simpson,Allan J. B. Watson Org. Biomol. Chem. 2017 15 3507
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Christopher G. McPherson,Nicola Caldwell,Craig Jamieson,Iain Simpson,Allan J. B. Watson Org. Biomol. Chem. 2017 15 3507
Benzamide, N-methyl-4-(trifluoromethyl)-に関する追加情報
Benzamide, N-methyl-4-(trifluoromethyl)- (CAS No. 65017-76-7): A Comprehensive Overview in Modern Chemical Biology
Benzamide, N-methyl-4-(trifluoromethyl)-, identified by its CAS number 65017-76-7, is a fluorinated amide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its structural motif of a benzamide core substituted with a methyl group at the nitrogen position and a trifluoromethyl group at the para position of the benzene ring, exhibits unique chemical and biological properties that make it a valuable candidate for various applications.
The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic profiles. In the case of Benzamide, N-methyl-4-(trifluoromethyl)-, the presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors in drug design. These attributes contribute to improved bioavailability and prolonged half-life, making it an attractive scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions between Benzamide, N-methyl-4-(trifluoromethyl)- and biological targets. Studies have demonstrated that this compound can interact with various enzymes and receptors, suggesting its potential as an inhibitor or modulator in drug discovery. For instance, research has shown that derivatives of this compound exhibit inhibitory activity against certain proteases, which are implicated in inflammatory and degenerative diseases.
The role of fluorinated compounds in medicinal chemistry is well-documented, with numerous examples of drugs on the market that incorporate fluorine atoms to enhance their efficacy and safety. The structural features of Benzamide, N-methyl-4-(trifluoromethyl)- align with this trend, as it combines the versatility of the benzamide moiety with the metabolic stability provided by the trifluoromethyl group. This combination has led to its exploration in various therapeutic areas, including oncology, neurology, and infectious diseases.
In oncology research, Benzamide, N-methyl-4-(trifluoromethyl)- has been investigated for its potential to interfere with key signaling pathways involved in cancer cell proliferation and survival. Preclinical studies have indicated that this compound can inhibit the activity of enzymes such as tyrosine kinases, which are often overexpressed in tumor cells. Furthermore, its ability to cross the blood-brain barrier has opened up possibilities for treating central nervous system tumors.
The neuroprotective potential of fluorinated amides has also been explored. In models of neurodegenerative diseases like Alzheimer's and Parkinson's, Benzamide, N-methyl-4-(trifluoromethyl)- has shown promise in reducing oxidative stress and mitigating neuronal damage. Its interaction with specific neurotransmitter receptors may contribute to its neuroprotective effects, although further research is needed to fully elucidate these mechanisms.
Infectious disease research has similarly benefited from the study of fluorinated benzamides. The metabolic stability conferred by the trifluoromethyl group allows these compounds to exhibit prolonged activity against bacterial and viral pathogens. Additionally, their ability to interact with bacterial enzymes involved in DNA replication and metabolism makes them attractive candidates for developing novel antibiotics.
The synthesis of Benzamide, N-methyl-4-(trifluoromethyl)- involves multi-step organic reactions that highlight the synthetic versatility of fluorinated intermediates. Advanced synthetic methodologies have been employed to introduce the trifluoromethyl group efficiently while maintaining high regioselectivity. These techniques have enabled researchers to produce analogs of this compound with varying substituents, allowing for detailed structure-activity relationship studies.
The impact of computational methods on drug discovery cannot be overstated. Molecular docking simulations have been used extensively to predict the binding affinities of Benzamide, N-methyl-4-(trifluoromethyl)- towards biological targets. These simulations provide valuable insights into how different conformations of the compound can interact with proteins and nucleic acids, guiding the design of more potent derivatives.
The development of new analytical techniques has also contributed to our understanding of this compound's behavior in biological systems. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing its metabolites and identifying potential drug-drug interactions. These tools are essential for ensuring that compounds like Benzamide, N-methyl-4-(trifluoromethyl)- are safe and effective when used therapeutically.
Ethical considerations are paramount in pharmaceutical research involving compounds like Benzamide, N-methyl-4-(trifluoromethyl)-. Ensuring that studies are conducted responsibly involves rigorous adherence to regulatory guidelines and maintaining transparency in research methodologies. Collaborative efforts between academia and industry are crucial for advancing our knowledge while upholding ethical standards.
The future directions for research on Benzamide, N-methyl-4-(trifluoromethyl)- are promising. Continued investigation into its mechanisms of action will likely uncover new therapeutic applications beyond those currently envisioned. Additionally, exploring its potential as a prodrug or combination therapy could further enhance its clinical utility.
In conclusion, Benzamide, N-methyl-4-(trifluoromethyl)- (CAS No. 65017-76-7) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and biological activities make it a versatile tool for developing novel therapeutic agents across multiple disease areas. As our understanding of fluorinated compounds grows, so too will their impact on medicine and biotechnology.
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